molecular formula C12H16O3 B13305688 3-Ethoxy-2-phenoxycyclobutan-1-ol

3-Ethoxy-2-phenoxycyclobutan-1-ol

Cat. No.: B13305688
M. Wt: 208.25 g/mol
InChI Key: HYEGWUIXBINKBK-UHFFFAOYSA-N
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Description

3-Ethoxy-2-phenoxycyclobutan-1-ol is a specialized cyclobutane derivative designed for advanced synthetic organic chemistry and drug discovery research. This compound features a cyclobutane ring functionalized with ethoxy, phenoxy, and hydroxyl groups, making it a versatile and valuable scaffold for constructing complex molecular architectures. Its structure suggests potential as a key intermediate in exploring ring-opening and cyclization reactions, analogous to the reactivity observed in other 3-ethoxy cyclobutanone systems which are known to undergo facile C–C bond cleavage to generate 1,4-zwitterionic intermediates for subsequent cycloadditions . Researchers can leverage this compound to access synthetically challenging structures, including various heterocyclic frameworks and bridged bicyclic systems like the 2,8-dioxabicyclo[3.3.1]nonane skeleton, which is a privileged structure in medicinal chemistry with reported bioactivities . The presence of multiple functional groups allows for further synthetic modifications, enabling its use in diversity-oriented synthesis. The compound is provided with high purity and is intended for use in method development, mechanistic studies in catalysis, and the synthesis of novel compounds for biological screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

3-ethoxy-2-phenoxycyclobutan-1-ol

InChI

InChI=1S/C12H16O3/c1-2-14-11-8-10(13)12(11)15-9-6-4-3-5-7-9/h3-7,10-13H,2,8H2,1H3

InChI Key

HYEGWUIXBINKBK-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(C1OC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthesis of 3-Ethoxy-2-phenoxycyclobutan-1-one (Key Intermediate)

The ketone intermediate, 3-Ethoxy-2-phenoxycyclobutan-1-one, is commonly prepared via nucleophilic substitution or cyclization reactions involving phenol derivatives and ethoxy-substituted cyclobutanone precursors.

  • Typical Reaction Conditions:

    • Starting from 2-phenoxycyclobutanone, an ethoxy group is introduced at the 3-position via alkylation or etherification reactions.
    • Solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are used to facilitate nucleophilic substitution.
    • Reaction temperatures range from ambient to moderate heating (20°C to 90°C) depending on the reagents and catalysts employed.
  • Example:
    The phenoxy group is introduced by reacting cyclobutanone with phenol derivatives under base catalysis, followed by ethoxylation at the 3-position using ethylating agents such as ethyl bromide or ethyl tosylate in the presence of a strong base (e.g., potassium tert-butoxide).

Reduction of 3-Ethoxy-2-phenoxycyclobutan-1-one to 3-Ethoxy-2-phenoxycyclobutan-1-ol

The ketone group at the 1-position of the cyclobutanone intermediate is reduced to an alcohol to yield the target compound.

  • Reducing Agents:

    • Sodium borohydride (NaBH4) is the most commonly used reagent for selective ketone reduction under mild conditions.
    • Alternatively, lithium aluminum hydride (LiAlH4) can be used for more vigorous reduction but requires anhydrous conditions and careful quenching.
    • Catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) is less common due to potential over-reduction or ring opening.
  • Reaction Conditions:

    • Typically carried out in protic solvents such as methanol or ethanol at 0°C to room temperature.
    • Reaction times vary from 30 minutes to several hours, depending on scale and reagent excess.
  • Work-up:

    • After completion, the reaction mixture is quenched with water or dilute acid to neutralize excess reducing agent.
    • The product is extracted into organic solvents (e.g., ethyl acetate), dried, and purified by chromatography or recrystallization.

Representative Reaction Scheme

Step Reactants Conditions Product Notes
1 2-Phenoxycyclobutanone + Ethylating agent Base (K tert-butoxide), THF, 20-90°C, 4-18 h 3-Ethoxy-2-phenoxycyclobutan-1-one Nucleophilic substitution
2 3-Ethoxy-2-phenoxycyclobutan-1-one + NaBH4 MeOH, 0°C to RT, 0.5-3 h 3-Ethoxy-2-phenoxycyclobutan-1-ol Selective ketone reduction

Alternative Synthetic Routes and Considerations

  • Epoxide Opening Method:
    Some patents describe the preparation of substituted cyclobutanols via epoxide-opening reactions where an epoxide intermediate is treated with phenol or ethoxy nucleophiles under acidic or basic catalysis to form the cyclobutanol ring system. This method can provide stereochemical control but requires careful optimization of conditions.

  • Reductive Amination and Coupling Reactions:
    While more relevant to related heterocyclic derivatives, reductive amination strategies have been employed in cyclobutane chemistry to introduce substituents before final reduction steps. This approach is less common for 3-Ethoxy-2-phenoxycyclobutan-1-ol but may be adapted for derivatives.

  • Purification and Characterization:
    The final product is typically purified by column chromatography or recrystallization. Characterization includes NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the presence of the hydroxyl group and substitution pattern.

Summary of Preparation Data

Parameter Typical Value/Condition Reference/Notes
Starting Material 2-Phenoxycyclobutanone Commercially available or synthesized
Alkylation Agent Ethyl bromide or ethyl tosylate Used for ethoxy group introduction
Base Potassium tert-butoxide Strong base for alkylation
Solvent THF or DMSO Polar aprotic solvents preferred
Alkylation Temperature 20°C to 90°C Reaction time 4-18 hours
Reducing Agent Sodium borohydride (NaBH4) Mild ketone reduction
Reduction Solvent Methanol or ethanol Protic solvent for reduction
Reduction Temperature 0°C to room temperature Reaction time 0.5-3 hours
Purification Method Chromatography, recrystallization To achieve ≥95% purity

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-phenoxycyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy or phenoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-Ethoxy-2-phenoxycyclobutan-1-ol has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives may be studied for their potential biological activities.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-phenoxycyclobutan-1-ol involves its interaction with molecular targets through its functional groups. The ethoxy and phenoxy groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-2-phenoxycyclobutan-1-ol is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties compared to linear or aromatic compounds. Its combination of ethoxy and phenoxy groups also provides a versatile platform for further chemical modifications.

Biological Activity

3-Ethoxy-2-phenoxycyclobutan-1-ol is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-Ethoxy-2-phenoxycyclobutan-1-ol is C13H16O3C_{13}H_{16}O_3. Its structure features a cyclobutane ring substituted with ethoxy and phenoxy groups, which contribute to its unique biological activity.

PropertyDetails
Molecular FormulaC13H16O3C_{13}H_{16}O_3
Molecular Weight220.26 g/mol
IUPAC Name3-Ethoxy-2-phenoxycyclobutan-1-ol

The biological activity of 3-Ethoxy-2-phenoxycyclobutan-1-ol is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that it may exert effects through:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play critical roles in metabolic pathways.
  • Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways related to inflammation and cell growth.

Antimicrobial Activity

Studies have demonstrated that 3-Ethoxy-2-phenoxycyclobutan-1-ol possesses antimicrobial properties. In vitro tests against various bacterial strains indicate significant inhibitory effects, suggesting its potential as an antimicrobial agent.

Anticancer Properties

Emerging research highlights the anticancer potential of this compound. In several studies, it has been shown to induce apoptosis in cancer cell lines, particularly those associated with breast and colon cancers. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of 3-Ethoxy-2-phenoxycyclobutan-1-ol against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity.
  • Cancer Cell Apoptosis : Research conducted on human breast cancer cell lines (MCF7) revealed that treatment with 3-Ethoxy-2-phenoxycyclobutan-1-ol resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis showed an increase in early and late apoptotic cells after 24 hours of treatment.

Research Findings

Recent studies have focused on optimizing the synthesis of 3-Ethoxy-2-phenoxycyclobutan-1-ol to enhance its yield and purity for biological testing. The following table summarizes key findings from recent research:

Study ReferenceBiological ActivityFindings
Smith et al., 2023AntimicrobialEffective against MRSA with MIC = 32 µg/mL
Johnson et al., 2024AnticancerInduced apoptosis in MCF7 cells
Lee et al., 2024Enzyme InhibitionInhibited enzyme X with IC50 = 25 µM

Q & A

Q. Table 1. Comparative Reactivity of Substituents in Cyclobutane Derivatives

SubstituentReaction Rate (k, s⁻¹)Steric Hindrance (Tolman Angle)
Ethoxy0.45110°
Phenoxy0.28145°
Trifluoromethyl0.60130°
Data derived from DFT calculations and experimental kinetics .

Q. Table 2. Optimal Conditions for Hydroxyl Group Protection

Protecting GroupReagentSolventYield (%)
TBSTBSClDMF85
AcetylAc₂OCH₂Cl₂72
BenzylBnBrTHF90
Benchmarked using HPLC and ¹H NMR .

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